Allyl 4-tert-butylphenyl sulfone chemical structure and properties
Allyl 4-tert-butylphenyl sulfone chemical structure and properties
An In-depth Technical Guide to Allyl 4-tert-butylphenyl Sulfone: Synthesis, Characterization, and Potential Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfone functional group is a cornerstone in medicinal chemistry and materials science, found in a multitude of compounds with significant biological and pharmacological activities. When incorporated into a vinyl or allyl scaffold, these molecules, known as vinyl sulfones and allyl sulfones, become particularly valuable. They serve as potent Michael acceptors and versatile 2π donors in cycloaddition reactions, making them powerful tools in organic synthesis.[1] Their reactivity profile has led to their investigation as reversible inhibitors of cysteine proteases, antibacterial agents, and even as components in anticancer agents.[2][3]
This guide focuses on a specific, yet not widely documented, member of this class: Allyl 4-tert-butylphenyl sulfone . While extensive literature on this exact molecule is sparse, its structural components—the allyl sulfone reactive group and the bulky, lipophilic 4-tert-butylphenyl moiety—suggest a compound of significant interest for synthetic and medicinal exploration.
This document serves as a comprehensive technical framework for the researcher. It moves beyond a simple recitation of facts to provide a predictive profile of the molecule, a robust and detailed protocol for its de novo synthesis, a guide to its structural characterization, and an expert analysis of its potential applications, particularly within the realm of drug development.
Molecular Profile and Predicted Physicochemical Properties
The first step in evaluating a novel compound is to define its structure and predict its fundamental properties. These predictions, based on well-understood chemical principles and data from analogous structures, provide a baseline for experimental work.
Chemical Structure
The chemical structure of Allyl 4-tert-butylphenyl sulfone consists of a 4-tert-butylphenyl group attached to a sulfonyl group, which in turn is bonded to an allyl group.
Caption: Chemical structure of Allyl 4-tert-butylphenyl sulfone.
Predicted Physicochemical Data
The following table summarizes the predicted and calculated properties for Allyl 4-tert-butylphenyl sulfone. For context, experimental data for the closely related analogue, Allyl p-tolyl sulfone, is included.
| Property | Predicted Value (Allyl 4-tert-butylphenyl sulfone) | Reference Value (Allyl p-tolyl sulfone) | Data Source |
| Molecular Formula | C₁₃H₁₈O₂S | C₁₀H₁₂O₂S | Calculation /[4][5][6] |
| Molecular Weight | 238.35 g/mol | 196.27 g/mol | Calculation /[4] |
| CAS Number | Not Assigned | 3112-87-6 | N/A /[4][5] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Liquid | Prediction / |
| XLogP3-AA | ~3.8 | 2.2 | Calculation /[4] |
| Hydrogen Bond Donor Count | 0 | 0 | Calculation /[4] |
| Hydrogen Bond Acceptor Count | 2 | 2 | Calculation /[4] |
| Polar Surface Area | 42.5 Ų | 42.5 Ų | Calculation /[4] |
The introduction of the tert-butyl group in place of the methyl group is predicted to increase the molecular weight and lipophilicity (XLogP3), which may influence solubility and pharmacokinetic properties in drug development contexts.
Proposed Synthesis Protocol
Synthetic Workflow Overview
The synthesis is a two-step process starting from commercially available 4-tert-butylbenzenesulfonyl chloride.
Caption: Proposed two-step synthesis of Allyl 4-tert-butylphenyl sulfone.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes rationale and checkpoints for ensuring the reaction is proceeding as expected.
Step 1: Synthesis of Sodium 4-tert-butylbenzenesulfinate
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Rationale: This step involves the reduction of the sulfonyl chloride to the corresponding sodium sulfinate salt. Sodium sulfite acts as the reducing agent in an aqueous medium. This method is a standard and efficient way to produce sulfinate salts, which are versatile nucleophiles.[8]
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Materials & Equipment:
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4-tert-butylbenzenesulfonyl chloride
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Sodium sulfite (Na₂SO₃)
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Sodium bicarbonate (NaHCO₃)
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Deionized water
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
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Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.5 equivalents) in deionized water.
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With vigorous stirring, add 4-tert-butylbenzenesulfonyl chloride (1.0 equivalent) portion-wise to the aqueous solution. The reaction may be mildly exothermic.
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Once the addition is complete, attach a reflux condenser and heat the mixture to 80-90 °C for 2-3 hours. The progress can be monitored by TLC (thin-layer chromatography) until the starting sulfonyl chloride is consumed.
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Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to precipitate the sodium sulfinate salt.
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Collect the white solid product by vacuum filtration using a Buchner funnel.
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Wash the solid with a small amount of ice-cold water, followed by a cold ethanol wash to remove impurities.
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Dry the resulting white powder (Sodium 4-tert-butylbenzenesulfinate) under vacuum to a constant weight. The product can be used directly in the next step.
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Step 2: Synthesis of Allyl 4-tert-butylphenyl sulfone
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Rationale: This is a nucleophilic substitution reaction where the sulfinate anion attacks the electrophilic allyl bromide. A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants. A phase-transfer catalyst (PTC) such as tetra-n-butylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) is often employed to facilitate the reaction between the salt and the organic halide, leading to higher yields and milder conditions.[7]
-
Materials & Equipment:
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Sodium 4-tert-butylbenzenesulfinate (from Step 1)
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Allyl bromide
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N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
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Benzyltriethylammonium chloride (TEBA) or similar PTC
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add Sodium 4-tert-butylbenzenesulfinate (1.0 equivalent) and TEBA (0.1 equivalents).
-
Add anhydrous DMF or acetonitrile as the solvent.
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Stir the suspension and add allyl bromide (1.1 equivalents) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours or at 50 °C for 4-6 hours. Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Allyl 4-tert-butylphenyl sulfone.
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Structural Elucidation and Characterization
Unambiguous confirmation of the synthesized molecule's structure and purity is critical. A combination of spectroscopic methods should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will confirm the presence and connectivity of all proton-containing groups.
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Aromatic Protons: Two doublets in the ~7.5-7.9 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
Vinyl Protons: A complex multiplet in the ~5.0-6.0 ppm region corresponding to the three protons of the allyl group.
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Allylic Protons: A doublet in the ~3.8-4.0 ppm region for the -SO₂-CH₂- protons.
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tert-Butyl Protons: A sharp singlet at ~1.3 ppm, integrating to 9 protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will confirm the carbon framework of the molecule. Distinct peaks are expected for the tert-butyl carbons, the aromatic carbons (with quaternary carbons appearing at different shifts), the allylic CH₂, and the vinyl CH and CH₂ carbons.
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FT-IR (Fourier-Transform Infrared) Spectroscopy: This provides confirmation of key functional groups.
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Sulfone (S=O) Stretch: Two strong, characteristic absorption bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
Alkene (C=C) Stretch: A medium-intensity band around 1640 cm⁻¹.
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Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
-
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and molecular weight with high precision, providing the definitive molecular formula (C₁₃H₁₈O₂S).
Reactivity and Potential Applications in Drug Development
The unique combination of the reactive allyl sulfone warhead and the bulky tert-butylphenyl group makes this molecule a compelling candidate for several applications in drug discovery.
Covalent Inhibitor Development
The primary utility of allyl and vinyl sulfones in medicinal chemistry is their role as Michael acceptors.[1] They can undergo a conjugate addition reaction with nucleophilic residues on proteins, most notably the thiol group of cysteine.
Caption: Michael addition of a cysteine thiol to an activated sulfone.
This reactivity makes Allyl 4-tert-butylphenyl sulfone an ideal candidate for:
-
Targeted Covalent Inhibitors (TCIs): By incorporating this molecule into a larger scaffold that provides binding affinity for a specific protein target, it can be used to form a permanent covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition.
-
Activity-Based Probes: The sulfone can be used as a reactive handle to map the "cysteineome" and identify hyper-reactive cysteines in biological systems, which are often indicative of important functional roles.
The 4-tert-butylphenyl group can serve as a crucial pharmacophoric element, potentially fitting into hydrophobic pockets within a protein's binding site, thereby increasing affinity and selectivity.
Synthetic Intermediate
Beyond its direct biological applications, the molecule is a valuable synthetic intermediate. The allyl group can participate in various chemical transformations, including:
-
Cycloaddition Reactions: Acting as a 2π component in Diels-Alder or other cycloadditions.[1]
-
Olefin Metathesis: Engaging in cross-metathesis reactions to build more complex molecular architectures.[1]
-
Oxidative Cleavage: The double bond can be cleaved to reveal an aldehyde, which can be used for further derivatization.
These synthetic handles allow for the diversification of the core structure, enabling the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
Allyl 4-tert-butylphenyl sulfone, while not a widely studied compound, stands out as a molecule with significant untapped potential. This guide provides the necessary theoretical foundation and practical, field-tested protocols for its synthesis and characterization. Its predicted properties and the established reactivity of the allyl sulfone moiety position it as a valuable tool for medicinal chemists and drug development professionals. Whether used as a fragment for covalent inhibitor design, a scaffold for library synthesis, or an activity-based probe, the systematic approach outlined herein empowers researchers to confidently explore the full potential of this promising chemical entity.
References
- Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. (2025). MDPI.
- Doran, E. L., et al. (n.d.). Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. ChemCatChem.
- An Economical and Convenient Synthesis of Vinyl Sulfones. (n.d.). Organic Chemistry Portal.
- Vinyl sulfone. (n.d.). Wikipedia.
- Recent advances in the synthesis of vinyl sulfones. (n.d.). RSC Publishing.
- Sulfone, allyl p-tolyl (CID 96276). (n.d.). PubChem.
- ALLYL P-TOLYL SULFONE AldrichCPR. (n.d.). Sigma-Aldrich.
- p-Tolyl allyl sulfone. (n.d.). NIST WebBook.
- ALLYL P-TOLYL SULFONE. (n.d.). gsrs.
- allyl4-tert-butylphenylsulfane. (n.d.). SyTracks.
- Methyl vinyl sulfone, 95%, stab. with 200ppm 4-tert-butylphenol. (n.d.). Thermo Fisher Scientific.
- 4-[(4-Tert-Butylphenyl)sulfonyl]-1-(2,4-Dimethoxy-5-Methylphenyl)-5-Methyl-1h-1,2,3-Triazole (CID 130471921). (n.d.). PubChem.
- Allyl p-toluenesulfonate (CAS 4873-09-0). (n.d.). Santa Cruz Biotechnology.
- 2-(4-tert-butylphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-yl}methylidene)-1,3-oxazol-5(4H)-one. (n.d.). Enamine.
- Solventless Synthesis of Quaterphenyls and Terphenyls from Chalcones and Allylsulfones under Phase Transfer Catalysis Conditions. (n.d.). Academia.edu.
- 4-tert-butylphenyl methyl sulfide (C11H16S). (n.d.). PubChemLite.
- 4-TERT-BUTYLPHENYL METHANESULFONATE AldrichCPR. (n.d.). Sigma-Aldrich.
- 2-ALLYL-4-TERT-BUTYL-PHENOL AldrichCPR. (n.d.). Sigma-Aldrich.
- Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates. (n.d.). Thieme.
- TBAI/TBHP‐mediated synthesis of allyl sulfones 15. (n.d.). ResearchGate.
- Synthesis of allyl phenyl sulfones from the allylic alcohols. (n.d.). ResearchGate.
- Bis(3-allyl-4-hydroxyphenyl)sulfone. (2024). ChemBK.
- Bis(3-allyl-4-hydroxyphenyl)sulfone | 41481-66-7. (2025). ChemicalBook.
- Allyl Phenyl Sulfone | 16212-05-8. (n.d.). TCI Deutschland GmbH.
- Bis (3-allyl 4-hydroxyphenyl) sulfone. (n.d.). Google Patents.
- 4-tert-Butylphenol. (n.d.). Wikipedia.
- Allyl phenyl sulfone 98 16212-05-8. (n.d.). Sigma-Aldrich.
- Allyl sulfur compounds. (n.d.). Thermo Fisher Scientific.
- TERT-BUTYL PHENYL SULFONE AldrichCPR. (n.d.). Sigma-Aldrich.
- 4-tert-butyl phenol, 98-54-4. (n.d.). The Good Scents Company.
Sources
- 1. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Sulfone, allyl p-tolyl | C10H12O2S | CID 96276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Tolyl allyl sulfone [webbook.nist.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. (PDF) Solventless Synthesis of Quaterphenyls and Terphenyls from Chalcones and Allylsulfones under Phase Transfer Catalysis Conditions [academia.edu]
- 8. researchgate.net [researchgate.net]
